What are the chemical properties of Fmoc-3-iodo-L-tyrosine
What are the chemical properties of Fmoc-3-iodo-L-tyrosine
Fmoc-3-iodo-L-tyrosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-α-(9-Fluorenylmethoxycarbonyl)-3-iodo-L-tyrosine, commonly abbreviated as Fmoc-3-iodo-L-tyrosine, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1] This compound integrates the base-labile Fmoc protecting group for the α-amino function with an iodine atom on the phenolic ring of tyrosine. This unique combination makes it an invaluable building block for synthesizing peptides with enhanced properties and functionalities. The presence of iodine serves as a versatile handle for various applications, including radiolabeling, bioconjugation, and the study of structure-activity relationships (SAR) in drug discovery.[1] This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications.
Core Chemical and Physical Properties
Fmoc-3-iodo-L-tyrosine is a white to off-white powder.[1][2] Its key physical and chemical properties are summarized below, providing essential data for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | [3] |
| Synonyms | Fmoc-3-I-L-Tyr-OH, Fmoc-Tyr(3-I)-OH, Fmoc-L-3-Iodotyrosine | [1][3][4] |
| CAS Number | 134486-00-3 | [1][3] |
| Molecular Formula | C₂₄H₂₀INO₅ | [1][3] |
| Molecular Weight | 529.3 g/mol | [3][5][6] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥ 97.5% (HPLC) | [1] |
| Optical Rotation | [α]D20 = -11 ± 2º (c=1 in DMF) | [1] |
| XLogP3-AA | 4.9 | [3][5] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Topological Polar Surface Area | 95.9 Ų | [3][5] |
Solubility and Stability
Proper storage and handling are critical to maintain the integrity of Fmoc-3-iodo-L-tyrosine.
| Parameter | Details | Reference(s) |
| Solubility | Soluble in Dimethylformamide (DMF) and other common organic solvents used in SPPS. The parent compound, 3-Iodo-L-tyrosine, is soluble in dilute aqueous acid. | [7][8] |
| Storage | Store refrigerated at 0-8 °C. Keep container tightly closed in a dry and well-ventilated place. | [1][2] |
| Stability | While not explicitly stated for this compound, related di-iodinated tyrosine derivatives are noted to be light-sensitive. It is prudent to protect from light. | [9] |
Reactivity and Key Applications
The chemical structure of Fmoc-3-iodo-L-tyrosine is tailored for specific, high-value applications in research and development. The Fmoc group provides orthogonal protection in peptide synthesis, while the iodine atom offers a site for modification and detection.[1][10]
Caption: Key structural features of Fmoc-3-iodo-L-tyrosine and their corresponding applications.
-
Peptide Synthesis: It is a fundamental building block in SPPS, allowing for the precise incorporation of an iodinated tyrosine residue into a peptide sequence.[1]
-
Drug Development: The compound is used to design novel pharmaceuticals. The iodine can enhance biological activity or serve as a handle for attaching other moieties.[1][2]
-
Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I). Peptides containing this residue are valuable as probes for in vivo imaging techniques like SPECT and PET.[1][11]
-
Bioconjugation: The unique properties imparted by iodine can facilitate the attachment of peptides to other molecules or surfaces, which is crucial for creating targeted drug delivery systems.[1]
-
Neuroscience Research: Due to its structural similarity to neurotransmitters, it is useful in studying receptor interactions and signaling pathways.[1]
Experimental Protocols
General Protocol for Synthesis of Fmoc-3-iodo-L-tyrosine
The synthesis of Fmoc-3-iodo-L-tyrosine typically follows the standard procedure for Fmoc protection of an amino acid. This protocol is adapted from established methods for similar compounds.[12]
-
Dissolution: Dissolve 3-iodo-L-tyrosine in a 10% aqueous solution of sodium carbonate.
-
Fmoc Protection: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise while stirring.
-
Reaction: Allow the mixture to stir at 0°C for approximately 2 hours, then let it warm to room temperature and continue stirring overnight.
-
Work-up: Dilute the reaction mixture with water. Wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.
-
Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 using dilute hydrochloric acid. The desired product, Fmoc-3-iodo-L-tyrosine, will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the product under vacuum to yield the final compound.
Purification by Recrystallization
High purity is essential for successful peptide synthesis. The following is a general recrystallization protocol for Fmoc-amino acids.[13]
-
Dissolution: Suspend the crude Fmoc-3-iodo-L-tyrosine (e.g., 100g) in a suitable solvent such as toluene (e.g., 600ml) in a flask.
-
Heating: Heat the mixture to approximately 50°C and stir for 1 hour to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to 30±5°C and continue stirring for at least 2 hours to allow for crystal formation.
-
Isolation: Filter the purified crystals and wash with a small amount of cold toluene.
-
Drying: Collect the wet solid and dry under vacuum at 50°C to obtain the purified Fmoc-3-iodo-L-tyrosine.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The core application of Fmoc-3-iodo-L-tyrosine is its use in SPPS. The cycle involves the deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.
Caption: The iterative workflow for incorporating Fmoc-3-iodo-L-tyrosine in SPPS.
Detailed Steps:
-
Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc group has been removed.
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.[8][14]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Activation: In a separate vessel, activate the Fmoc-3-iodo-L-tyrosine by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours to couple the Fmoc-3-iodo-L-tyrosine to the free amine on the peptide chain.
-
Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.
Application in Signaling Pathway Research
Peptides synthesized with 3-iodo-L-tyrosine are powerful tools for studying cellular signaling. By creating radiolabeled peptide ligands (agonists or antagonists), researchers can track receptor binding, localization, and downstream effects.
Caption: Conceptual diagram of a radiolabeled peptide modulating a GPCR signaling pathway.
Spectroscopic Characterization
Verification of the identity and purity of Fmoc-3-iodo-L-tyrosine is performed using standard analytical techniques. While specific spectra are proprietary to suppliers, the availability of reference spectra is noted.
-
¹H NMR: Provides information on the proton environment, confirming the presence of the Fmoc, tyrosine, and iodo-phenyl moieties.
-
Mass Spectrometry (MS): Confirms the molecular weight (529.3 g/mol ) and isotopic pattern characteristic of an iodine-containing compound.
-
Infrared Spectroscopy (IR): Shows characteristic absorption bands for the functional groups present, such as the carbamate of the Fmoc group, the carboxylic acid, and the aromatic rings.
Reference spectra for FMOC-3-IODO-L-TYROSINE (CAS 134486-00-3) including ¹H NMR, ¹³C NMR, IR, and MS are available through specialized chemical databases.[15]
Safety and Handling
While a specific safety data sheet (SDS) for the L-isomer was not fully detailed in the search results, data for the closely related D-isomer provides guidance. Users should always consult the specific SDS provided by their supplier.
| Hazard Category | Description | Precautionary Measures | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [5] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Avoid contact with skin. | [5] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. Avoid contact with eyes. | [5] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. | [5] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, lab coat. | Use appropriate PPE as required. | [16] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. | [16] |
Conclusion
Fmoc-3-iodo-L-tyrosine is a highly versatile and enabling chemical tool. Its well-defined properties make it a reliable component for the synthesis of complex peptides. The strategic placement of the iodine atom opens up a vast array of applications, from creating targeted cancer therapies and advanced diagnostic imaging agents to fundamental studies in structural biology and cellular signaling. For researchers in peptide chemistry and drug development, a thorough understanding of this compound's properties and protocols is essential for leveraging its full potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-3-iodo-L-tyrosine | C24H20INO5 | CID 10875104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ajpamc.com [ajpamc.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. FMOC-3-IODO-L-TYROSINE(134486-00-3) 1H NMR [m.chemicalbook.com]
- 16. fishersci.es [fishersci.es]
